

A Technical Guide to the Spectral Analysis of 5-Amino-2-methylpentanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methylpentanenitrile

Cat. No.: B088779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for **5-Amino-2-methylpentanenitrile** (CAS No. 10483-15-5).^[1] Due to the limited availability of public experimental spectra for this specific compound, this document combines reported spectroscopic information with predicted values based on the analysis of its functional groups. The guide is intended to assist researchers in identifying and characterizing this molecule.

Molecular Structure and Properties

- IUPAC Name: **5-amino-2-methylpentanenitrile**^[1]
- Molecular Formula: C₆H₁₂N₂^[1]
- Molecular Weight: 112.17 g/mol ^[1]
- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for **5-Amino-2-methylpentanenitrile** is not readily available in the public domain, predictions for ¹H and ¹³C NMR chemical shifts can be made

based on the chemical environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the protons in **5-Amino-2-methylpentanenitrile**.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-a (CH ₃)	~1.3	Doublet	3H
H-b (CH)	~2.8	Multiplet	1H
H-c (CH ₂)	~1.6-1.8	Multiplet	2H
H-d (CH ₂)	~1.5-1.7	Multiplet	2H
H-e (CH ₂)	~2.7	Triplet	2H
H-f (NH ₂)	~1.5-2.5 (broad)	Singlet	2H

Predicted ¹³C NMR Spectral Data

The table below shows the predicted chemical shifts for the carbon atoms in **5-Amino-2-methylpentanenitrile**.

Carbon	Predicted Chemical Shift (ppm)
C-1 (CH ₃)	~20
C-2 (CH)	~30
C-3 (CH ₂)	~35
C-4 (CH ₂)	~25
C-5 (CH ₂)	~40
C-6 (CN)	~120

Infrared (IR) Spectroscopy Data

Vapor-phase IR spectral data for **5-Amino-2-methylpentanenitrile** has been recorded, although the complete dataset is not publicly disseminated. The expected characteristic absorption bands are detailed below, based on the functional groups present.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3400-3250 (two bands for primary amine)	Medium
C-H Stretch (Alkyl)	3000-2850	Medium to Strong
C≡N Stretch (Nitrile)	2260-2240	Sharp, Medium
N-H Bend (Amine)	1650-1580	Medium
C-N Stretch (Amine)	1250-1020	Weak to Medium

The presence of a primary amine is typically indicated by two bands in the N-H stretching region.^[2] The nitrile group is characterized by a sharp absorption in the 2260-2240 cm⁻¹ range.^{[3][4]}

Mass Spectrometry (MS) Data

GC-MS data for **5-Amino-2-methylpentanenitrile** is known to exist. The fragmentation pattern can be predicted based on the structure of the molecule.

m/z	Predicted Fragment	Notes
112	$[M]^+$	Molecular ion peak (expected to be of odd mass due to the nitrogen rule).
111	$[M-H]^+$	Loss of a hydrogen atom.
97	$[M-CH_3]^+$	Loss of a methyl group.
83	$[M-C_2H_5]^+$	Alpha-cleavage, loss of an ethyl radical.
70	Further fragmentation.	
41	Possible McLafferty rearrangement from the nitrile group. [5]	
30	$[CH_2NH_2]^+$	Common fragment for primary amines.

The most likely fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

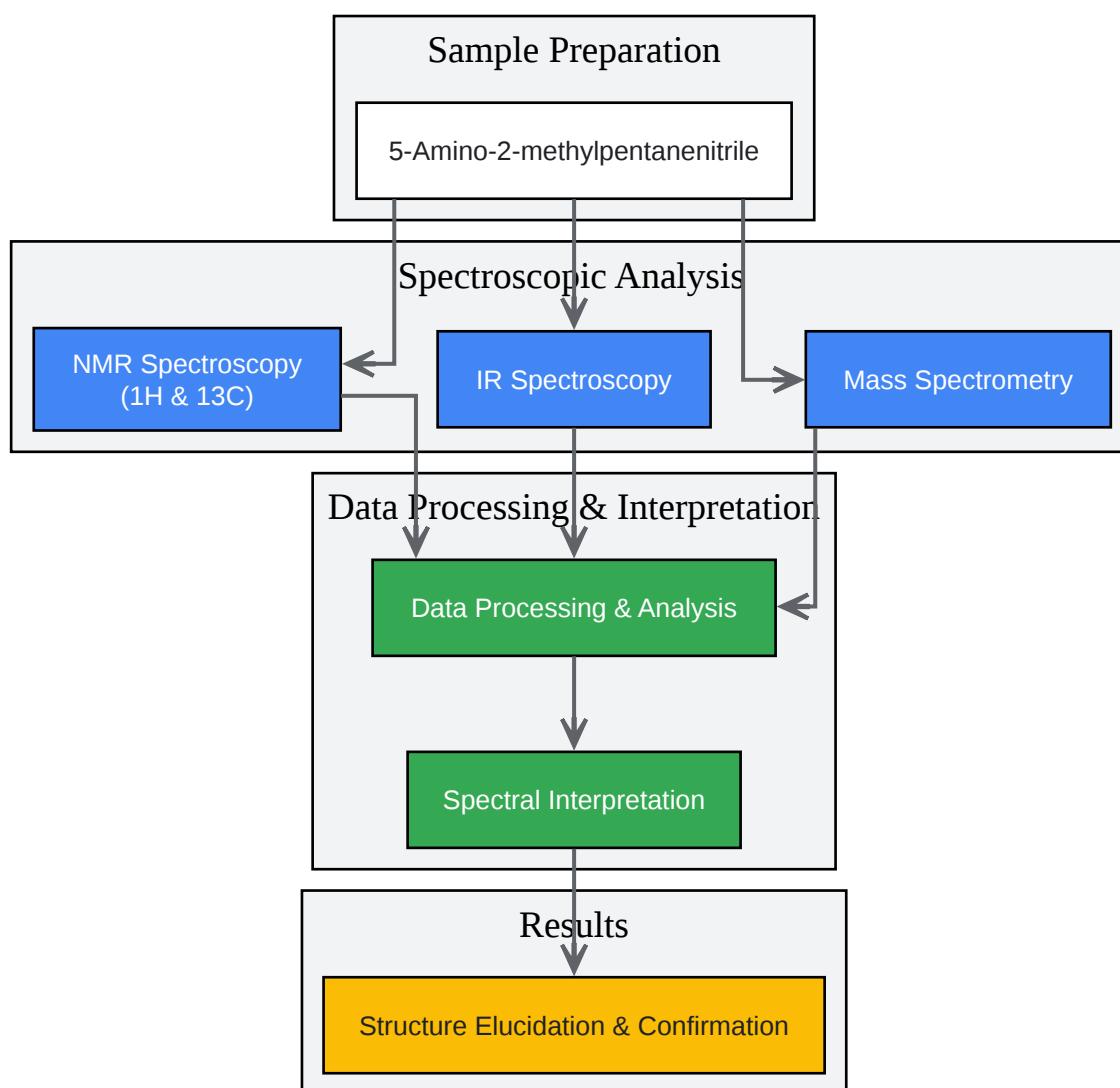
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-methylpentanenitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$).
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy


- Sample Preparation:
 - Liquid Sample: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or pure salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The typical scanning range is 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this.
- Ionization: Use a standard ionization technique such as Electron Ionization (EI).
- Mass Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each fragment.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-2-methylpentanenitrile | C6H12N2 | CID 22597305 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. GCMS Section 6.17 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 5-Amino-2-methylpentanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088779#5-amino-2-methylpentanenitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com